molecular formula C13H13NO2 B14289105 1-(2,6-Dimethylphenyl)-3-methyl-1H-pyrrole-2,5-dione CAS No. 117659-65-1

1-(2,6-Dimethylphenyl)-3-methyl-1H-pyrrole-2,5-dione

Cat. No.: B14289105
CAS No.: 117659-65-1
M. Wt: 215.25 g/mol
InChI Key: SLRSOTGOGNYGPW-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-3-methyl-1H-pyrrole-2,5-dione is an organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a 2,6-dimethylphenyl group and a methyl group at the 3-position

Preparation Methods

The synthesis of 1-(2,6-Dimethylphenyl)-3-methyl-1H-pyrrole-2,5-dione typically involves the reaction of 2,6-dimethylphenylhydrazine with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to yield the desired pyrrole derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2,6-Dimethylphenyl)-3-methyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-dione derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution can introduce functional groups like halogens or nitro groups.

Scientific Research Applications

1-(2,6-Dimethylphenyl)-3-methyl-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)-3-methyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,6-Dimethylphenyl)-3-methyl-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:

    1-(2,6-Dimethylphenyl)-2-methyl-1H-pyrrole-3,5-dione: This compound has a similar structure but differs in the position of the methyl groups, leading to different chemical properties and reactivity.

    1-(2,6-Dimethylphenyl)-3-ethyl-1H-pyrrole-2,5-dione: The presence of an ethyl group instead of a methyl group can affect the compound’s steric and electronic properties, influencing its reactivity and applications.

    1-(2,6-Dimethylphenyl)-3-methyl-1H-pyrrole-2,4-dione:

Properties

CAS No.

117659-65-1

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-3-methylpyrrole-2,5-dione

InChI

InChI=1S/C13H13NO2/c1-8-5-4-6-9(2)12(8)14-11(15)7-10(3)13(14)16/h4-7H,1-3H3

InChI Key

SLRSOTGOGNYGPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)C=C(C2=O)C

Origin of Product

United States

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